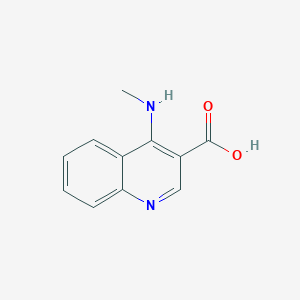

4-(Methylamino)quinoline-3-carboxylic acid

説明

4-(Methylamino)quinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

- Quinolines often participate in redox reactions, metabolic pathways, and enzyme-catalyzed processes. The pyranoquinoline ring system, which includes 4-(Methylamino)quinoline-3-carboxylic acid, may influence various cellular processes .

Biochemical Pathways

As with any compound, understanding its action requires a multidisciplinary approach, combining chemistry, pharmacology, and biology . 🌟

生化学分析

Biochemical Properties

4-(Methylamino)quinoline-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are often characterized by binding to active sites or allosteric sites, leading to changes in enzyme activity and protein function .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, which may affect its stability and efficacy. In in vitro studies, it has been observed that the stability of this compound can be influenced by factors such as pH, temperature, and the presence of other chemicals. Long-term exposure to this compound can also lead to changes in cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing the overall metabolic flux. For example, this compound can inhibit enzymes involved in the synthesis and degradation of certain metabolites, leading to changes in their levels. Additionally, this compound can affect the activity of metabolic enzymes by binding to their active sites or allosteric sites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to various cellular compartments, where it exerts its effects. The distribution of this compound within tissues can also influence its efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism .

生物活性

4-(Methylamino)quinoline-3-carboxylic acid (MQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its antibacterial, antimalarial, and potential anticancer activities, supported by data from various studies.

Chemical Structure and Properties

Chemical Formula : C₁₁H₁₃N₃O₂

Molecular Weight : 217.25 g/mol

CAS Number : 104220-62-2

The structure of MQCA features a quinoline core with a carboxylic acid and a methylamino group, which are critical for its biological activity.

Antibacterial Activity

MQCA exhibits notable antibacterial properties. Various studies have shown that quinoline derivatives, including MQCA, can effectively combat a range of bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that MQCA could serve as a promising candidate for developing new antibacterial agents, especially against multidrug-resistant strains.

Anticancer Activity

Recent investigations have explored the anticancer potential of MQCA and related compounds. The quinoline scaffold has been associated with various mechanisms of action against cancer cells, including apoptosis induction and inhibition of cell proliferation.

A study reported that certain 4-quinolone derivatives showed selective activity against cancer cell lines, suggesting that MQCA may also exhibit similar properties.

The biological activity of MQCA is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : MQCA may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Modulation : Its structural features allow it to act as a ligand for various receptors, potentially influencing signaling pathways related to inflammation and cancer.

Case Studies and Research Findings

- Antimicrobial Studies : A series of experiments demonstrated that modifications in the structure of quinoline derivatives significantly impacted their antimicrobial efficacy. For instance, the introduction of different substituents at the 4-position enhanced antibacterial activity against resistant strains .

- Antimalarial Efficacy : In vitro studies have shown that compounds similar to MQCA exhibit potent activity against malaria parasites, leading to ongoing research into their mechanisms and potential therapeutic applications .

- Cancer Research : Investigations into the effects of quinoline derivatives on cancer cell lines revealed that certain modifications could enhance selectivity and potency against specific types of cancer cells .

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

4-(Methylamino)quinoline-3-carboxylic acid derivatives have demonstrated significant antibacterial activity against various strains, including those resistant to conventional antibiotics. Research indicates that these compounds can inhibit bacterial growth effectively, making them potential candidates for developing new antimicrobial agents .

Antimalarial Properties

The compound has also been explored for its antimalarial properties. Studies have identified that derivatives of this compound exhibit activity against Plasmodium falciparum, the parasite responsible for malaria. The structural modifications in these derivatives can enhance their efficacy and reduce resistance .

HIV-1 Integrase Inhibition

Recent research has highlighted the potential of this compound as an inhibitor of HIV-1 integrase. This enzyme is crucial for the viral replication cycle, and compounds based on this quinoline scaffold have shown promise in inhibiting its activity, suggesting a pathway for developing new antiviral therapies .

Biochemical Applications

Enzyme Interaction Studies

The compound interacts with various enzymes and proteins, influencing their activity. It has been shown to modulate key metabolic pathways by binding to active or allosteric sites on enzymes, which can alter their functional dynamics. This property makes it useful for biochemical assays aimed at understanding enzyme mechanisms and pathways.

Cellular Effects

Research indicates that this compound can affect cellular processes such as gene expression and apoptosis. It has been observed to alter the expression of genes involved in cell cycle regulation, providing insights into its potential role in cancer research.

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that allow for structural modifications to enhance its biological activity. For instance, modifications at the 3 and 4 positions of the quinoline ring can significantly impact the compound's pharmacological properties. The following table summarizes some synthetic routes and their outcomes:

| Synthetic Route | Yield (%) | Remarks |

|---|---|---|

| Hydrolysis of 4-chloroquinolines | 75% | Key step in obtaining derivatives |

| Alkylation with varied alkyl halides | 33% | Moderate yields observed |

| Use of electron-withdrawing anilines | Good yields | Effective for large-scale synthesis |

Case Studies

Case Study: Antibacterial Efficacy

A study conducted on a series of this compound derivatives revealed their effectiveness against multi-drug-resistant bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of existing antibiotics, suggesting their potential as novel therapeutic agents .

Case Study: Antimalarial Activity

In a controlled screening of various quinoline derivatives, compounds based on this compound were found to inhibit the growth of P. falciparum effectively. The study emphasized the need for further exploration into structure-activity relationships to optimize these compounds for clinical use .

化学反応の分析

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification with alcohols under acid- or base-catalyzed conditions. For example:

-

Ethyl ester formation : Reacting with ethanol in the presence of H₂SO₄ yields ethyl 4-(methylamino)quinoline-3-carboxylate .

-

Hydrolysis : The reverse reaction (ester → carboxylic acid) occurs under basic conditions (e.g., 10% NaOH) or acidic hydrolysis (HCl), restoring the carboxylic acid functionality .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | Ethanol, H₂SO₄, reflux | Ethyl ester | 75–85% | |

| Hydrolysis | 10% NaOH, reflux | Carboxylic acid | 90–95% |

Alkylation of the Methylamino Group

The methylamino substituent participates in nucleophilic alkylation:

-

N-Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in DMF using K₂CO₃ as a base at 60°C to form N-alkyl derivatives .

-

Selectivity : The reaction favors alkylation at the methylamino nitrogen over the quinoline ring due to steric and electronic factors .

Carbonylation and Decarboxylation

Palladium-catalyzed carbonylation introduces carboxyl groups into the quinoline framework:

-

Carbonylation : Using CO (15–40 atm) and PdCl₂ in methanol at 140–160°C forms dicarboxylated intermediates .

-

Decarboxylation : Heating dicarboxylic acids in anisole at 153°C selectively removes the 3-carboxyl group, yielding 4-isoquinolinecarboxylic acid derivatives .

| Step | Conditions | Catalyst | Product | Yield | Source |

|---|---|---|---|---|---|

| Carbonylation | CO (40 atm), MeOH, 160°C | PdCl₂ | Dimethyl 3,4-isoquinolinedicarboxylate | 81% | |

| Decarboxylation | Anisole, 153°C | None | 4-Isoquinolinecarboxylic acid | 75% |

Formation of Amide Derivatives

The carboxylic acid reacts with amines via coupling agents:

-

Amide synthesis : Using EDCl/HOBt or DCC, it forms amides with primary/secondary amines (e.g., aniline derivatives) .

-

Biological relevance : Amide derivatives show enhanced binding to enzymes like SIRT3, with IC₅₀ values in the low micromolar range .

Cyclization Reactions

The quinoline core participates in annulation reactions:

-

Doebner reaction : Reacts with anilines and aldehydes in ethanol under reflux to form polycyclic quinoline derivatives .

-

Pfitzinger reaction : Condenses with isatins in aqueous NaOH to yield 4-oxoquinoline-3-carboxylic acids .

Electrophilic Aromatic Substitution

The quinoline ring undergoes halogenation and nitration:

特性

IUPAC Name |

4-(methylamino)quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-12-10-7-4-2-3-5-9(7)13-6-8(10)11(14)15/h2-6H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRDQTOHJJQASB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=NC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。